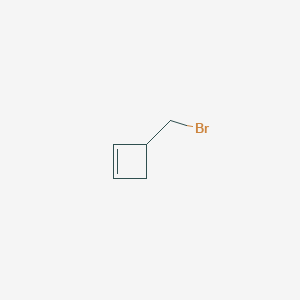

Cyclobut-2-enylmethyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

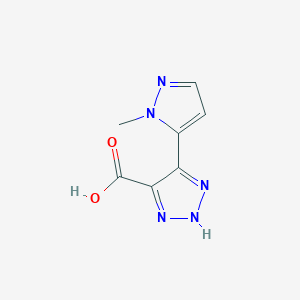

Description

Cyclobut-2-enylmethyl bromide is a chemical compound used in various chemical reactions . It’s involved in the synthesis of other compounds and has been studied for its unique reactivity .

Synthesis Analysis

The synthesis of Cyclobut-2-enylmethyl bromide involves the reduction of the compound with tri-n-butyltin hydride . This reaction gives 3-methylcyclobutene along with trans- and cis-penta-1,3-diene and penta-1,4-diene . The diene products are formed by β-scission of the intermediate cyclobut-2-enylmethyl radicals to give pentadienyl radicals which accept hydrogen at the terminal .Chemical Reactions Analysis

In chemical reactions, Cyclobut-2-enylmethyl bromide undergoes β-scission to form pentadienyl radicals . This process involves the breaking of a bond in the cyclobutene ring and the formation of new compounds .Scientific Research Applications

Reaction Mechanisms and Radical Chemistry :

- Walton (1989) studied the reduction of cyclobut-2-enylmethyl bromide, highlighting how the intermediate radicals change little with increased product radical stabilization, supporting the principle of non-perfect synchronisation in radical ring-opening reactions (Walton, 1989).

- Davies et al. (1981) investigated the formation of pentadienyl radicals from cyclobut-2-enylmethyl radicals, providing insights into homolytic fission and radical behavior (Davies et al., 1981).

Synthetic Chemistry and Compound Formation :

- Kiefer and Roberts (1962) synthesized 1-methylcyclobut-2-enyl bromide, contributing to the understanding of solvolysis rates in various bromides (Kiefer & Roberts, 1962).

- Mevellec and Huet (1995) described the use of cyclobut-2-enylmethyl bromide in the key step of synthesizing a novel cyclopropane carbocyclic nucleoside (Mevellec & Huet, 1995).

Photochemistry and Dynamics :

- Liu, Lau, and Butler (2006) investigated the photodissociation dynamics of cyclobutyl bromide at 234 nm using velocity map imaging, enhancing the understanding of photofragmentation processes (Liu, Lau, & Butler, 2006).

Organic Chemistry and Molecular Interactions :

- Toda and Ooi (1973) explored the interconversion between different cyclobutene derivatives, contributing to the knowledge of organic reaction mechanisms (Toda & Ooi, 1973).

- Gharbaoui, Legraverend, and Bisagni (1992) demonstrated a method for synthesizing adenine and ol derivatives using phenyl selenenyl bromide, showing the versatility of cyclobutene derivatives in synthetic chemistry (Gharbaoui, Legraverend, & Bisagni, 1992).

Medicinal Chemistry and Antiviral Research :

- Hayashi et al. (1990) synthesized cyclobut-A and cyclobut-G, carbocyclic oxetanocin analogs that inhibit HIV replication, indicating potential antiviral applications (Hayashi et al., 1990).

Mechanism of Action

Safety and Hazards

Cyclobut-2-enylmethyl bromide is a chemical compound that should be handled with care . It’s considered hazardous by the OSHA Hazard Communication Standard . It’s flammable and can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name |

3-(bromomethyl)cyclobutene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQZNJRWIDZPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)cyclobut-1-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2909726.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)